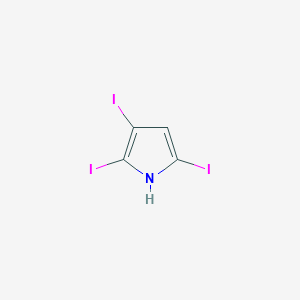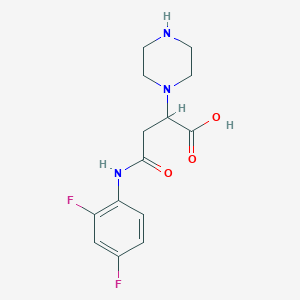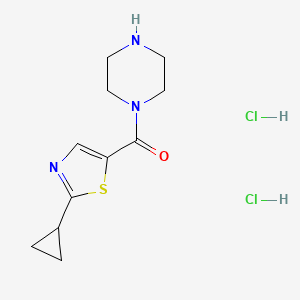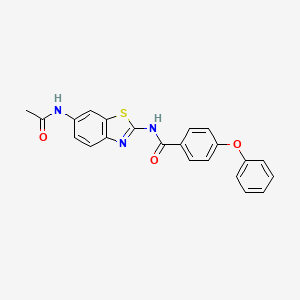![molecular formula C26H25N3O4S2 B2506865 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 361173-70-8](/img/structure/B2506865.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives with various substitutions has been a topic of interest in medicinal chemistry due to their potential biological applications. Paper describes the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides, which exhibit cardiac electrophysiological activity. Similarly, paper reports the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, indicating the versatility of benzamide frameworks in drug chemistry. Paper details the synthesis of benzothiazole coupled sulfonamide derivatives, highlighting the anticonvulsant potential of these compounds. Paper presents a one-pot synthesis method for substituted benzamides, demonstrating the efficiency of such processes in creating complex molecules.
Molecular Structure Analysis
The molecular structure and conformational features of benzamide derivatives are crucial for their biological activity. Paper utilizes density functional theory (DFT) to optimize the molecular structure of N-((4-aminophenyl)sulfonyl)benzamide, providing insights into its reactivity and electronic properties. Paper includes a single crystal X-ray study of a benzothiazole-alkanamide derivative, which helps in understanding the conformational aspects that contribute to its biological activities, including psychotropic and anti-inflammatory effects.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, leading to the formation of different heterocyclic compounds. Paper explores the reactions of N-sulfonylamines with azirines, resulting in the formation of thiadiazoles, oxathiazoles, and acrylamidines. These reactions demonstrate the reactivity of benzamide derivatives and their potential to form diverse molecular structures with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and substituents. Paper correlates the biological activities of the synthesized benzothiazole-alkanamide derivatives with their structural characteristics and physicochemical parameters. These properties are essential for understanding the drug-like qualities of these compounds, including their solubility, stability, and reactivity.
Aplicaciones Científicas De Investigación
Anticancer Potential
A study by (Ravinaik et al., 2021) demonstrated that certain substituted benzamides exhibit moderate to excellent anticancer activity against various cancer cell lines. This implies potential applications of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide in cancer research.
Antimicrobial Properties
A 2017 study by (Bikobo et al.) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which showed significant antimicrobial activity. This suggests the relevance of related benzamide compounds in developing antimicrobial agents.
Biological and Pharmacological Screening
Patel et al. (2009) synthesized various substituted benzothiazoles and benzamides, which were screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This highlights the broad spectrum of biological and pharmacological applications for these compounds. (Patel et al., 2009)
Potential in COVID-19 Drug Research
A study by (Fahim & Ismael, 2021) investigated sulfonamides with potential application as COVID-19 drugs, highlighting the relevance of benzamide derivatives in current pandemic-related research.
Anticonvulsant Activity
Khokra et al. (2019) reported the synthesis of benzothiazole coupled sulfonamide derivatives, which showed significant anticonvulsant activity. This indicates the potential use of related benzamide compounds in the development of anticonvulsant drugs. (Khokra et al., 2019)
Mecanismo De Acción
Target of Action
The primary targets of this compound are yet to be identified. Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets resulting in a variety of effects based on the nature of the target . The specific interactions of this compound with its targets would need further investigation.
Biochemical Pathways
Benzothiazole derivatives have been known to affect a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
One study has shown that some benzothiazole derivatives have a favourable pharmacokinetic profile
Result of Action
Benzothiazole derivatives have been associated with a variety of effects at the molecular and cellular level, depending on their specific targets . The specific effects of this compound would require further investigation.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzothiazole derivatives
Propiedades
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S2/c1-17-15-29(16-18(2)33-17)35(31,32)20-13-11-19(12-14-20)25(30)27-22-8-4-3-7-21(22)26-28-23-9-5-6-10-24(23)34-26/h3-14,17-18H,15-16H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVWCHIVVMNNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2506784.png)


![4-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2506789.png)


![2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B2506792.png)

![methyl 3-(N-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2506798.png)




![(2E,NZ)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2506805.png)